molecular formula C17H23NO7 B12367860 (1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol

(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol

Cat. No.: B12367860
M. Wt: 353.4 g/mol
InChI Key: CXOWUUUBWJFSRU-BPWQWUTQSA-N
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Description

The compound (1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[92103,7]tetradecane-4,12,13-triol is a complex organic molecule characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Reduction: The removal of oxygen or addition of hydrogen to reduce the compound.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its chiral centers make it valuable for investigating stereochemistry in biological systems.

Medicine

Industry

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C17H23NO7

Molecular Weight

353.4 g/mol

IUPAC Name

(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol

InChI

InChI=1S/C17H23NO7/c1-22-9-4-2-8(3-5-9)15-12-16(10(19)6-18-12)25-17-14(21)13(20)11(24-17)7-23-15/h2-5,10-21H,6-7H2,1H3/t10-,11-,12+,13-,14+,15+,16+,17+/m0/s1

InChI Key

CXOWUUUBWJFSRU-BPWQWUTQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H]3[C@@H]([C@H](CN3)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO2)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(CN3)O)OC4C(C(C(O4)CO2)O)O

Origin of Product

United States

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